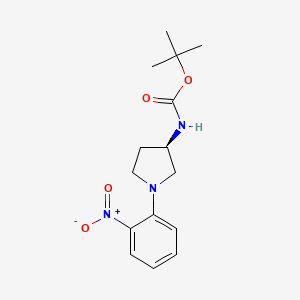

(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate

Description

Molecular Formula and Stereochemical Configuration Analysis

(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate is a chiral compound with the molecular formula C₁₅H₂₁N₃O₄ and a molecular weight of 307.35 g/mol . The stereochemical configuration at the pyrrolidine carbon (C3) is specified as (R) , denoting the spatial arrangement of substituents around this chiral center. The compound’s structure comprises a pyrrolidine ring substituted with a 2-nitrophenyl group at the N1 position and a tert-butyl carbamate moiety at C3.

The stereochemistry is critical for its applications in asymmetric synthesis and chiral recognition. The (R)-enantiomer exhibits distinct physical and chemical properties compared to its (S)-counterpart, including optical activity and interactions with chiral environments.

X-ray Crystallography and Conformational Studies

While direct crystallographic data for This compound is not explicitly reported in the provided sources, insights can be drawn from analogous compounds. For example, phenyl N-(4-nitrophenyl)carbamate crystallizes in chains along the a-axis via NH⋯O hydrogen bonds and CH⋯π interactions. Similarly, 2-pyrazolines with tert-butyl and nitrophenyl groups exhibit dihedral angles between aromatic rings (e.g., 17.8°–41.0° ) influenced by steric and electronic factors.

In pyrrolidine-based systems, conformational flexibility is modulated by substituents. The tert-butyl carbamate group likely induces steric hindrance, favoring a pseudoequatorial or pseudoaxial arrangement of the nitrophenyl group to minimize repulsion. This conformational preference aligns with observations in difluoropyrrolidines, where gauche effects and anomeric interactions dictate ring puckering.

Comparative Analysis of Enantiomeric Forms (R vs S Configurations)

The R - and S -enantiomers differ only in stereochemistry at C3, leading to distinct optical and chiral recognition properties.

Both enantiomers share identical physical properties (e.g., melting point, solubility) but differ in biological interactions and catalytic efficiency. The choice between R and S depends on target applications, such as enantioselective drug synthesis or asymmetric catalysis.

Hydrogen Bonding Patterns and Molecular Packing

The carbamate group in This compound participates in hydrogen bonding through its N-H and C=O moieties. Key interactions include:

- NH⋯O bonds between the carbamate’s NH and oxygen atoms from neighboring molecules.

- CH⋯π interactions involving the nitrophenyl ring’s aromatic system.

- Dihedral Angle Modulation : The nitro group’s electron-withdrawing nature may twist the phenyl ring relative to the pyrrolidine, creating steric and electronic effects.

In crystal lattices, these interactions likely form chains or sheets. For example, phenyl carbamates often adopt double-chain structures via alternating NH⋯O and CH⋯π bonds. The tert-butyl group’s bulk may disrupt close packing, favoring lower-density crystal forms.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGSCQCZBVODJB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Nitrophenyl Group: This step usually involves a nitration reaction where a phenyl group is substituted with a nitro group.

Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved through the reaction of the pyrrolidine derivative with tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation Products: Various oxidized nitrophenyl derivatives.

Reduction Products: Aminophenyl derivatives.

Substitution Products: Substituted nitrophenyl derivatives.

Scientific Research Applications

Organic Synthesis

(R)-tert-butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature allows it to be used as a building block in the creation of pharmaceuticals and fine chemicals.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and inhibition. Its structural properties make it suitable for investigating the mechanisms of various biological processes.

Pharmaceutical Development

There is potential for this compound to be developed into pharmaceuticals, particularly as a chiral building block for drugs that require specific stereochemistry for efficacy.

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Studies have shown its ability to protect neuronal cells under oxidative stress conditions, suggesting applications in treating neurodegenerative diseases.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | A study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against human leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth. |

| Neuroprotective Effects | In vitro studies indicated protective effects on neuronal cells exposed to oxidative stress, suggesting potential applications in neurodegenerative disease therapies. |

| Anti-inflammatory Properties | The compound reduced pro-inflammatory cytokine production in activated macrophages, highlighting its potential as an anti-inflammatory agent. |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives

- (R)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidine-3-ylcarbamate ():

- Substituent : A 3-fluoro group is introduced ortho to the nitro group on the phenyl ring.

- Impact : Fluorine enhances lipophilicity and metabolic stability while maintaining the electron-withdrawing nature of the nitro group. The (R)-configuration is retained, but the (S)-enantiomer of this derivative (CAS 1233860-31-5) is also available, highlighting the role of stereochemistry in biological interactions .

- Molecular Weight : Calculated as ~325.34 g/mol (C₁₅H₂₀FN₃O₄) for the fluorinated analog .

Heteroaromatic Replacements

- (S)-tert-Butyl 1-(5-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate ():

- Substituent : Replaces the 2-nitrophenyl with a 5-nitropyridin-2-yl group.

- Impact : The pyridine nitrogen introduces hydrogen-bonding capability and alters electronic effects compared to phenyl. The (S)-configuration may lead to divergent biological activity compared to the (R)-configured target compound .

- Price : Priced at $312/1g (95%+ purity), suggesting lower synthesis complexity or demand than the target compound ($374/1g) .

Aliphatic vs. Aromatic Substituents

- (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate (): Substituent: Cyclobutyl group replaces the aromatic ring. This derivative (MW 240 g/mol) is simpler in structure and may serve as a control for studying aromatic substituent effects .

Functional Group Modifications

Stereochemical Variations

Physicochemical and Commercial Data

*Calculated based on structural similarity to fluorinated analog (C₁₅H₂₀N₃O₄).

Biological Activity

(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate, with CAS Number 170017-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with cholinergic systems. It is believed to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related study on N-(2'-nitrophenyl)pyrrolidine derivatives demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that the nitrophenyl moiety contributes to enhanced bioactivity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4b | 15.6 | Staphylococcus aureus |

| 4k | Varies | Broad-spectrum |

Neuropharmacological Effects

In neuropharmacology, compounds with similar structures have been shown to exhibit neuroprotective effects by modulating cholinergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is a hallmark .

Case Studies and Research Findings

- Neurobehavioral Studies : A study comparing various N-methyl carbamate pesticides found that compounds with structural similarities to this compound exhibited dose-dependent inhibition of AChE activity in rat models. This inhibition correlated with observable neurobehavioral changes, indicating potential neurotoxicity at higher doses .

- Structure–Activity Relationship (SAR) : Research on related carbamate compounds has established a SAR framework that highlights the importance of the aromatic ring and substituents on biological activity. The presence of electron-withdrawing groups like nitro enhances the inhibitory potency against AChE .

Q & A

Q. What are the optimal synthetic routes for preparing enantiopure (R)-tert-butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a chiral pyrrolidine intermediate. Key steps include:

- Chiral resolution : Use (R)-configured starting materials or employ asymmetric catalysis to ensure enantiopurity. For example, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) can resolve enantiomers post-synthesis .

- Reagent selection : Reactions often utilize triethylamine or DMAP as catalysts in dichloromethane or acetonitrile at 0–20°C to minimize racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization improves yield and purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm), nitrophenyl aromatic protons (δ ~7.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHNO requires m/z ~308.1600) .

- Chiral Purity Analysis : Chiral HPLC or polarimetry ensures >99% enantiomeric excess .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .

- Waste Disposal : Segregate nitrophenyl-containing waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the compound’s reactivity in catalytic hydrogenation?

Methodological Answer: The 2-nitrophenyl group undergoes selective reduction under hydrogenation (H, Pd/C, or Raney Ni):

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Methodological Answer:

- Low-Temperature Reactions : Conduct alkylation/acylation below 0°C to preserve stereochemistry .

- Steric Protection : The tert-butyl group minimizes backbone flexibility, reducing epimerization risk during ring modifications .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to favor (R)-configured products .

Q. How can computational modeling predict biological target interactions for this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs. Focus on hydrogen bonding with the carbamate carbonyl and π-π stacking of the nitrophenyl group .

- MD Simulations : Analyze binding stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability for CNS-targeted applications .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS/MS Methods : Optimize gradients (C18 columns, 0.1% formic acid in water/acetonitrile) to resolve impurities (e.g., des-nitro byproducts). Use deuterated internal standards (e.g., D-tert-butyl carbamate) for quantification .

- Forced Degradation Studies : Expose the compound to heat/light/humidity and monitor degradation pathways (e.g., nitro group reduction, tert-butyl cleavage) .

Data Contradictions and Resolution

- Stereochemical Stability : Some studies report racemization under acidic conditions, while others suggest stability. Resolution: Validate chiral integrity via circular dichroism (CD) spectroscopy post-reaction .

- Solvent Effects on Yield : Dichloromethane vs. acetonitrile may alter reaction kinetics. Resolution: Conduct Design of Experiments (DoE) to optimize solvent polarity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.